molecular formula C4H7NaO4S2 B13159964 Sodium tetrahydrothiophene-3-sulfinate 1,1-dioxide

Sodium tetrahydrothiophene-3-sulfinate 1,1-dioxide

Cat. No.: B13159964
M. Wt: 206.2 g/mol
InChI Key: VJUTXJBQUNYRIE-UHFFFAOYSA-M
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Description

Sodium 1,1-dioxo-1lambda6-thiolane-3-sulfinate: is a sulfur-containing heterocyclic compound It is characterized by a five-membered ring structure with a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,1-dioxo-1lambda6-thiolane-3-sulfinate typically involves the reaction of thiolane derivatives with oxidizing agents. One common method is the oxidation of thiolane-3-sulfonic acid using hydrogen peroxide or other suitable oxidizing agents under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or other purification techniques .

Industrial Production Methods: In an industrial setting, the production of sodium 1,1-dioxo-1lambda6-thiolane-3-sulfinate may involve large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically obtained in a solid form and may be further processed to meet specific purity requirements .

Chemical Reactions Analysis

Types of Reactions: Sodium 1,1-dioxo-1lambda6-thiolane-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of sodium 1,1-dioxo-1lambda6-thiolane-3-sulfinate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Comparison: Sodium 1,1-dioxo-1lambda6-thiolane-3-sulfinate is unique due to its specific sulfonate group, which imparts distinct chemical reactivity and biological activity.

Biological Activity

Sodium tetrahydrothiophene-3-sulfinate 1,1-dioxide is a sulfur-containing organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry and industrial processes, supported by relevant case studies and research findings.

This compound has a molecular formula of C4_4H7_7NaO2_2S2_2 and a molecular weight of approximately 120.17 g/mol. Its unique cyclic structure allows it to participate in various chemical reactions, including oxidation and substitution reactions, making it a valuable reagent in organic synthesis.

Synthesis Methods

The compound can be synthesized through several methods:

  • Oxidation : Conversion to sulfonic acids or sulfonates.
  • Reduction : Formation of thiol groups from sulfonates.
  • Substitution : Replacement of the sulfonate group with other functional groups under specific conditions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Studies utilizing animal models have demonstrated its metabolism into active metabolites, suggesting implications for both therapeutic effects and toxicity assessments.

The primary mechanism involves interaction with enzymes and proteins within biological systems:

  • The sulfonate group can form covalent bonds with active site residues of enzymes, leading to modulation of their activity.
  • Participation in redox reactions may influence cellular signaling pathways and overall redox balance.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antiradiation Properties : Research has indicated that compounds derived from sodium sulfinates demonstrate antiradiation effects at low doses while minimizing toxicity. This property may be beneficial in developing protective agents against radiation exposure .
  • Toxicity Studies : In toxicity assessments conducted on animal models, doses of sodium tetrahydrothiophene-3-sulfinate resulted in observable physiological changes. For example, at high doses (700 mg/kg), transient reductions in locomotor activity were noted alongside reproductive effects such as decreased birth indices .
  • Metabolic Pathways : Studies have shown that a significant percentage of administered doses are excreted unchanged, indicating specific metabolic pathways that could be targeted for therapeutic interventions .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other sulfur-containing compounds:

Compound NameMolecular FormulaUnique Features
Sodium p-toluenesulfinateC7_7H7_7NaO2_2SCommonly used as a coupling agent in organic synthesis
Sodium benzenesulfinateC6_6H5_5NaO2_2SKnown for utility in sulfonylation reactions
Sodium triflinateC2_2F3_3NaO2_2SExhibits unique reactivity due to trifluoromethyl group

Applications in Medicine and Industry

The unique properties of this compound make it a candidate for various applications:

  • Medicinal Chemistry : Its ability to modulate enzyme activity positions it as a potential drug candidate for diseases involving sulfur metabolism.
  • Industrial Uses : The compound serves as an intermediate in the synthesis of agrochemicals and specialty chemicals, facilitating the development of new materials .

Properties

Molecular Formula

C4H7NaO4S2

Molecular Weight

206.2 g/mol

IUPAC Name

sodium;1,1-dioxothiolane-3-sulfinate

InChI

InChI=1S/C4H8O4S2.Na/c5-9(6)4-1-2-10(7,8)3-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1

InChI Key

VJUTXJBQUNYRIE-UHFFFAOYSA-M

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)[O-].[Na+]

Origin of Product

United States

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